4,6-O-(4-甲氧基亚苄基)-D-葡糖醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

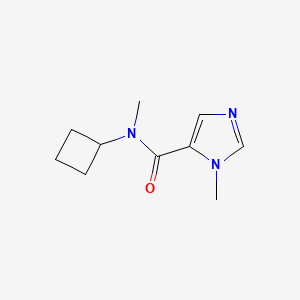

The compound "4,6-O-(4-Methoxybenzylidene)-D-glucal" is a derivative of D-glucal, which is a sugar molecule that has been modified by the addition of a 4-methoxybenzylidene group at the 4,6-positions. This modification can alter the chemical and physical properties of the sugar, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4,6-O-butylidene derivatives of D-glucopyranosylamine involves the use of analytical and spectral methods, as well as single-crystal X-ray diffraction for characterization . These methods are likely applicable to the synthesis of "4,6-O-(4-Methoxybenzylidene)-D-glucal" as well. The use of 4-methoxybenzylidene groups to block free hydroxyl groups of D-glucuronic acid has been reported, which suggests a similar approach could be used for the synthesis of "4,6-O-(4-Methoxybenzylidene)-D-glucal" .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-O-butylidene derivatives, has been elucidated using NMR studies and single-crystal X-ray diffraction . These compounds exhibit a 4C1 chair conformation, which is a common conformation for saccharides. The presence of a tridentate ONO ligation-core has been observed in some of these derivatives . This information can provide insights into the expected molecular structure of "4,6-O-(4-Methoxybenzylidene)-D-glucal".

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with reports of unexpected products during the reduction of benzylidene derivatives . This indicates that "4,6-O-(4-Methoxybenzylidene)-D-glucal" may also undergo unexpected reactions under certain conditions, such as reductive cleavage. The formation of metal-ion complexes has been observed with ethylidene derivatives , suggesting that "4,6-O-(4-Methoxybenzylidene)-D-glucal" could potentially form complexes with metal ions as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4,6-O-(4-Methoxybenzylidene)-D-glucal" can be inferred from related compounds. For example, the benzylidene and p-methoxybenzylidene derivatives of sugars have been used as intermediates in carbohydrate synthesis, indicating their stability and reactivity . The solubility, melting point, and other physical properties would need to be determined experimentally, but it is likely that "4,6-O-(4-Methoxybenzylidene)-D-glucal" shares some properties with its related compounds.

科学研究应用

抗菌活性

4,6-O-(4-甲氧基亚苄基)-D-葡糖醛衍生物已被合成并对其抗菌活性进行了测试。这些衍生物表现出中度至良好的抗菌活性,特别是对植物病原真菌,展示了它们在应对人类和植物病原生物方面的潜力 (Kawsar 等,2014)。

化学合成和表征

已经探索了 4,6-O-(4-甲氧基亚苄基)-D-葡糖醛的各种化学合成方法。一项研究重点研究了该化合物的区域选择性戊酰化和 3-O-酰基衍生物的制备,提供了对结构阐明和新化合物创建的见解 (Kawsar 等,2014)。

还原开环和新保护基策略

已经研究了 4,6-O-(4-甲氧基亚苄基)己吡喃苷的还原开环,导致 6-和 4-O-(4-甲氧基苄基)醚的产生。这项研究提供了一种新的保护基策略,突出了该化合物在合成有机化学中的用途 (Johansson & Samuelsson,1984)。

亲核氧化中的应用

已经探索了在亲核试剂存在下用特定的氧化剂处理 4,6-O-(4-甲氧基亚苄基)-保护的糖类。这导致了具有未保护羟基的衍生物的形成,促进了该化合物在化学合成中的多种应用 (Zhang & Magnusson,1996)。

属性

IUPAC Name |

(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKZQXMNNREVNP-HABKJSAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-O-(4-Methoxybenzylidene)-D-glucal | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)